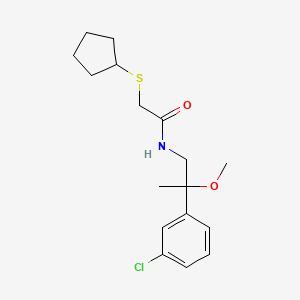
2-Benzoyl-5-bromo-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoyl-5-bromo-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with a benzoyl group at the 2-position and a bromine atom at the 5-position. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-5-bromo-1,3-benzoxazole typically involves the condensation of 2-aminophenol with benzoyl chloride in the presence of a base, followed by bromination. One common method includes:
Condensation Reaction: 2-aminophenol reacts with benzoyl chloride in the presence of a base such as pyridine to form 2-benzoylbenzoxazole.
Bromination: The resulting 2-benzoylbenzoxazole is then brominated using bromine or N-bromosuccinimide (NBS) to yield this compound.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for higher yields and scalability. Catalysts and solvent-free conditions are sometimes employed to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzoyl-5-bromo-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The benzoyl group can participate in oxidation and reduction reactions.
Condensation Reactions: The benzoxazole core can undergo further condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzoxazole derivatives .
Applications De Recherche Scientifique
2-Benzoyl-5-bromo-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antifungal and anticancer activities.
Biological Studies: Used as a probe to study enzyme interactions and molecular pathways.
Industrial Applications: Employed in the synthesis of advanced materials and as intermediates in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Benzoyl-5-bromo-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can enhance binding affinity, while the bromine atom can influence the compound’s reactivity and selectivity. The exact pathways depend on the biological context and the specific target being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzoylbenzoxazole: Lacks the bromine atom, which can affect its reactivity and biological activity.
5-Bromo-1,3-benzoxazole: Lacks the benzoyl group, which can influence its binding affinity and selectivity.
2-Phenyl-5-bromo-1,3-benzoxazole: Similar structure but with a phenyl group instead of a benzoyl group, affecting its chemical properties.
Uniqueness
2-Benzoyl-5-bromo-1,3-benzoxazole is unique due to the presence of both the benzoyl and bromine substituents, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity patterns that are not observed in similar compounds .
Propriétés
Formule moléculaire |
C14H8BrNO2 |
|---|---|
Poids moléculaire |
302.12 g/mol |
Nom IUPAC |
(5-bromo-1,3-benzoxazol-2-yl)-phenylmethanone |
InChI |
InChI=1S/C14H8BrNO2/c15-10-6-7-12-11(8-10)16-14(18-12)13(17)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
SHBRELGKYOVMMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=NC3=C(O2)C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanoic acid, 2,3-dihydroxy-4-[(2-methylphenyl)amino]-4-oxo-, [R-(R*,R*)]-](/img/structure/B14134578.png)


![N-(2-hydroxyphenyl)-4-[(phenylcarbonyl)amino]benzamide](/img/structure/B14134591.png)


![2a,4a-Diazacyclopent[cd]azulene-2-carbothioamide, 5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-1-phenyl-N-(phenylmethyl)-](/img/structure/B14134606.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)pivalamide](/img/structure/B14134632.png)




![propan-2-yl (2S)-2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[(2S,4S)-4-sulfanylpyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B14134663.png)
